Researchers use risedronate sodium hemi-pentahydrate to study bone metabolism and the mechanisms of action of bisphosphonates, the class of drugs to which it belongs. By observing the effects of risedronate sodium on bone cells and tissues in laboratory settings, researchers can gain insights into how bisphosphonates work to increase bone density and prevent fractures. Source: National Institutes of Health - [National Center for Biotechnology Information: ]
Risedronate sodium hemi-pentahydrate is a bisphosphonate compound primarily used in the treatment of osteoporosis and Paget's disease. It is a sodium salt of risedronic acid, characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby modulating bone metabolism. The chemical formula for risedronate sodium hemi-pentahydrate is , and it has a molecular weight of approximately 700.264 g/mol . This compound exists as a fine, white to off-white crystalline powder that is soluble in water but essentially insoluble in common organic solvents .
Risedronate's mechanism of action is not fully understood, but it likely involves several processes []:
These combined effects lead to a decrease in bone resorption and an increase in bone mineral density.
Risedronate can cause side effects, including gastrointestinal issues, esophageal irritation, and bone, joint, and muscle pain [].
The primary biological activity of risedronate sodium hemi-pentahydrate involves the inhibition of osteoclasts, the cells responsible for bone resorption. By preventing osteoclast-mediated bone breakdown, risedronate helps maintain or increase bone density. Clinical studies have demonstrated its efficacy in reducing the risk of vertebral and hip fractures in postmenopausal women with osteoporosis . Additionally, it has been shown to modulate other aspects of bone metabolism and may have effects on mineral homeostasis.
The synthesis of risedronate sodium hemi-pentahydrate typically involves several steps:
Specific patented methods describe various techniques for optimizing yield and purity during synthesis .
Risedronate sodium hemi-pentahydrate is primarily used for:
Several compounds share structural similarities with risedronate sodium hemi-pentahydrate:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Alendronate Sodium | C₄H₆N₁O₇P₂Na | First-generation bisphosphonate; longer half-life |
Ibandronate Sodium | C₉H₁₁N₂O₇P₂Na | Administered monthly; selective for bone tissue |
Zoledronic Acid | C₇H₁₁N₂O₇P₂ | Administered as an intravenous infusion; potent anti-resorptive |
Etidronate Disodium | C₄H₆N₁O₇P₂Na₂ | Less potent; used primarily for Paget’s disease |
Risedronate stands out due to its unique pyridinyl structure, which enhances its potency and selectivity for bone tissue compared to other bisphosphonates .
Risedronate sodium hemi-pentahydrate exhibits distinctive solubility characteristics across different media, reflecting the compound's ionic nature and hydrogen bonding capacity. The compound demonstrates good aqueous solubility while showing poor solubility in organic solvents, a profile consistent with its bisphosphonate structure and hydrated crystalline form [1] [2] [3] [4] [5] [6] [7] [8] [9] [10].
In aqueous media, risedronate sodium hemi-pentahydrate demonstrates solubility of 5 milligrams per milliliter when warmed to achieve clear solution [2] [9]. Computational predictions suggest higher solubility values of 16.5 milligrams per milliliter under standard conditions [11]. The compound shows enhanced solubility in alkaline conditions, with complete dissolution in pH 7.0 potassium phosphate dibasic solution and 0.1 N sodium hydroxide [3] [6] [7]. Under more concentrated alkaline conditions (0.5 M sodium hydroxide), the compound achieves solubility of 3.03 milligrams per milliliter (10.7 mM) [8].
The pH of a 1.0% aqueous solution is 4.15, indicating the compound's acidic nature in solution due to the presence of multiple phosphonic acid groups [3] [12] [6] [7] [13]. This acidic pH influences the compound's ionization state and subsequent solubility behavior across different media.
Risedronate sodium hemi-pentahydrate demonstrates extremely limited solubility in organic solvents. The compound is essentially insoluble in common organic solvents [1] [14] [4] [5] [10], practically insoluble in ethanol [3] [6] [7], and completely insoluble in isopropanol [3] [6] [7]. DMSO, typically an effective solvent for many pharmaceutical compounds, fails to dissolve risedronate sodium [8].
Even polar organic solvents show limited effectiveness. Methanol requires heating and sonication to achieve very slight solubility [15]. The very slight solubility in 0.1 N hydrochloric acid further demonstrates the compound's preference for specific ionic environments over general organic media [3] [6] [7].
The distinctive solubility profile places risedronate sodium hemi-pentahydrate in Biopharmaceutical Classification System (BCS) Class 3, characterized by high permeability but low solubility [3]. This classification has significant implications for pharmaceutical formulation, requiring careful consideration of dissolution enhancement strategies and bioavailability optimization.
The compound's hygroscopic nature [15] [9] contributes to its aqueous solubility characteristics but also presents storage challenges. The preferential solubility in alkaline aqueous media compared to acidic conditions reflects the ionization behavior of the phosphonic acid groups and their interaction with solution pH.
The thermal behavior of risedronate sodium hemi-pentahydrate is characterized by specific dehydration kinetics involving the controlled removal of water molecules under defined temperature and humidity conditions. Understanding these thermal properties is crucial for pharmaceutical processing, storage stability, and quality control applications [16] [17] [18] [19].
Risedronate sodium hemi-pentahydrate undergoes initial dehydration at 60°C under gentle heating conditions [16] [18] [19]. This relatively low dehydration temperature indicates the presence of loosely bound water molecules within the crystal structure. The dehydration process can also be initiated under low relative humidity conditions below 10% RH at ambient temperature [16] [18] [19], demonstrating the compound's sensitivity to environmental moisture conditions.
The equilibrium nature of the hemi-pentahydrate form at room temperature and 37°C in the presence of water [17] confirms its stability under normal pharmaceutical storage and physiological conditions. This thermal stability profile supports the compound's suitability for standard pharmaceutical formulation processes and storage protocols.
The dehydration process involves the loss of 1 mole of channel-type water during the initial thermal treatment [16] [18] [19]. This specific water loss pattern indicates that the hemi-pentahydrate structure contains water molecules located in distinct crystallographic environments, with channel-type water being more readily removed than structural water molecules.
Thermogravimetric analysis (TGA) reveals weight loss patterns that can be calculated over temperature ranges up to 200-220°C at inflection points of weight loss curves [20]. Differential scanning calorimetry (DSC) curves demonstrate characteristic endothermic peaks corresponding to water removal events [21] [22], providing quantitative thermal analysis data for pharmaceutical characterization.
Upon removal of channel-type water, the crystal lattice undergoes adjustment producing a distinct phase [16] [18] [19]. This structural modification can be characterized through multiple analytical techniques including X-ray diffraction, thermal analysis, infrared spectroscopy, Raman spectroscopy, and nuclear magnetic resonance spectroscopy [16] [18] [19].
The crystal lattice adjustment compromises crystal integrity, resulting in reduced crystallite and particle sizes [16] [18] [19]. These morphological changes have practical implications for pharmaceutical processing, potentially affecting powder flow properties, compaction behavior, and dissolution characteristics.
Thermal analysis techniques including DSC and TGA provide critical characterization data for risedronate sodium hemi-pentahydrate [20] [21] [23] [22]. These methods enable determination of water content, dehydration kinetics, phase transition temperatures, and thermal stability profiles [24] [25]. The analytical data supports pharmaceutical development activities including formulation optimization, process validation, and stability assessment.
The thermal behavior characterization distinguishes different hydration states of risedronate sodium, including hemi-pentahydrate, monohydrate, variable hydrate, and anhydrate forms [17] [26] [27]. Each form exhibits distinct thermal signatures enabling identification and quantification in pharmaceutical materials.
Risedronate sodium hemi-pentahydrate exhibits complex pH-dependent dissociation behavior involving multiple ionizable functional groups. The compound contains four dissociation steps characterized by distinct pKa values, enabling detailed understanding of its acid-base properties across physiological and pharmaceutical pH ranges [28] [12] [6] [7] [13] [29].
The acid-base properties of risedronate have been comprehensively studied across pH range 2 to 12 [28]. Four primary dissociation steps can be identified: pKa,2, pKa,4, and pKa,5 related to the dissociation of POH groups, and pKa,3 related to the dissociation of protonated amino group NH3+ [28].
Mixed dissociation constants were determined at different ionic strengths ranging from I = 0.02 to 0.20 mol dm⁻³ KCl at 25°C and 37°C using pH-spectrophotometric and pH-potentiometric titration methods [28]. The experimental approach employed two computational programs, ESAB and HYPERQUAD, with ESAB providing superior fit for potentiometric titration curve analysis [28].
Thermodynamic dissociation constants pKaT were estimated through nonlinear regression of (pKa, I) data using Debye-Hückel equation corrections [28]. At 25°C using pH-spectroscopic data: pKa,2T = 2.37(1), pKa,3T = 6.29(3), pKa,4T = 7.48(1), and pKa,5T = 9.31(7) [28]. At 37°C: pKa,2T = 2.44(1), pKa,3T = 6.26(1), pKa,4T = 7.46(2), and pKa,5T = 8.70(3) [28].
Potentiometric titration data yielded: At 25°C: pKa,2T = 2.48(3), pKa,3T = 6.12(2), pKa,4T = 7.25(2), and pKa,5T = 12.04(5) [28]. At 37°C: pKa,2T = 2.43(1), pKa,3T = 6.10(2), pKa,4T = 7.23(1), and pKa,5T = 11.81(2) [28].
The five pKa values for risedronate sodium correspond to specific functional groups [3] [12] [6] [7] [13]. pK1 = 1.6 ± 0.2 and pK2 = 2.2 ± 0.2 represent the most acidic POH groups [3] [12] [6] [7]. pK3 = 5.9 ± 0.1 corresponds to the protonated amino group (NH3+) [3] [12] [6] [7] [13]. pK4 = 7.1 ± 0.1 and pK5 = 11.7 ± 0.3 represent additional POH group dissociations [3] [12] [6] [7] [13].
This dissociation pattern reflects the bisphosphonate structure with multiple phosphonic acid groups and a pyridine nitrogen atom capable of protonation. The wide range of pKa values enables risedronate to exist in multiple ionization states across physiological pH conditions.
The complex dissociation behavior results in multiple ionic species existing simultaneously in solution depending on pH conditions [28] [29]. Spectrophotometric analysis reveals distinct absorption characteristics for different ionization states, enabling species identification and quantification [28]. Potentiometric titration demonstrates systematic pH-dependent changes in solution properties corresponding to sequential deprotonation events [28] [29].
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